
4-Chloro-2-ethylpyridine
Overview
Description
4-Chloro-2-ethylpyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and an ethyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylpyridine typically involves the chlorination of 2-ethylpyridine. One common method includes the reaction of 2-ethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 4-Chloro-2-pyridinecarboxaldehyde or 4-Chloro-2-pyridinecarboxylic acid.
Reduction: 4-Chloro-2-ethylpiperidine.
Scientific Research Applications
4-Chloro-2-ethylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
2-Chloro-4-ethylpyridine: Similar structure but with chlorine and ethyl groups swapped positions.
4-Chloro-2-methylpyridine: Similar structure with a methyl group instead of an ethyl group.
4-Chloro-2-pyridinecarboxaldehyde: Oxidized form with an aldehyde group at the 2-position.
Uniqueness: 4-Chloro-2-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ethyl group at the 2-position and chlorine at the 4-position make it a versatile intermediate for various synthetic applications .
Biological Activity
4-Chloro-2-ethylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom and an ethyl group. This compound has garnered attention in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.
- Molecular Formula : CHClN
- Molecular Weight : 143.59 g/mol
- Structure : The compound features a six-membered aromatic ring containing one nitrogen atom, with specific substitutions that enhance its chemical reactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer contexts. The presence of halogen substituents often enhances the compound's interaction with biological targets, making it a subject of interest for drug development.
Antimicrobial Properties
Studies have shown that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit specific kinases or other enzymes involved in cell proliferation pathways. This potential for anticancer activity is attributed to its ability to modulate signaling pathways critical for tumor growth.
Table 1: Summary of Biological Activity Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 50 µg/mL. The study utilized standard agar diffusion methods to assess antimicrobial activity, revealing a zone of inhibition comparable to standard antibiotics.
- Anticancer Research : Another investigation focused on the effects of this compound on human cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation, suggesting potential as an anticancer agent.
- Enzyme Inhibition : Research involving enzymatic assays showed that this compound inhibited specific enzymes involved in metabolic pathways critical for cancer cell survival. The IC50 values indicated strong inhibitory effects at micromolar concentrations.
The mechanism by which this compound exerts its biological effects is primarily through interaction with biological macromolecules such as proteins and nucleic acids. The halogen substituents enhance binding affinity and selectivity towards these targets, potentially acting as enzyme inhibitors or receptor modulators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-ethylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or halogenation of pyridine derivatives. For example, substituting a hydroxyl or amino group with chlorine using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (60–100°C) is common . Optimization requires monitoring reaction time, solvent polarity (e.g., DMF or DMSO), and catalyst use. Kinetic studies via HPLC or GC-MS can identify intermediates and byproducts, enabling adjustments to temperature or stoichiometry to maximize yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, with the chlorine atom inducing distinct deshielding effects on adjacent protons . Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups (e.g., C-Cl stretches near 550–650 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Although toxicity data for this compound is limited (as seen in analogous compounds like 4-(2-methoxyphenyl)-2-phenylpyridine ), standard organohalogen handling protocols apply: use fume hoods, nitrile gloves, and eye protection. Monitor airborne exposure with gas detectors, and store waste separately for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks . Exact exchange terms improve accuracy in thermochemical properties like bond dissociation energies . Software like Gaussian or ORCA can simulate reaction pathways, such as chlorine substitution kinetics, validated against experimental IR or UV-Vis data .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?
- Methodological Answer : Systematic error analysis is key. For yield discrepancies, verify reagent purity via titration or NMR, and replicate reactions under controlled conditions (e.g., inert atmosphere). Conflicting spectroscopic data may arise from solvent impurities or tautomerism; use deuterated solvents and variable-temperature NMR to isolate artifacts . Cross-validate with alternative techniques (e.g., comparing XRD and DFT-optimized geometries) .
Q. What strategies are effective for studying the environmental persistence or biodegradation of this compound?
- Methodological Answer : Conduct soil mobility studies using column chromatography with labeled (e.g., ¹⁴C) compounds to track adsorption/desorption . Biodegradation assays with microbial consortia (e.g., from activated sludge) can identify metabolic pathways via LC-MS/MS analysis of degradation intermediates. Compare results with QSAR models to estimate bioaccumulation potential .
Q. Data Gaps and Future Directions
Q. What are the current limitations in computational and experimental data for this compound, and how can they be addressed?
- Methodological Answer : Missing data include acute toxicity (e.g., LD₅₀) and precise biodegradation rates. Collaborate with toxicology labs to conduct OECD 423 (acute oral toxicity) or 301D (closed bottle) tests . For computational gaps, high-level ab initio methods (e.g., CCSD(T)) or machine learning force fields can refine thermodynamic predictions, validated through synchrotron-based XAS or neutron diffraction .
Q. Tables for Key Data Comparison
Properties
IUPAC Name |
4-chloro-2-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGWLZBVFAGJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190242 | |
Record name | 4-Chloro-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3678-65-7 | |
Record name | 4-Chloro-2-ethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3678-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-ethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-ethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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